N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide
Description
N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylamino group attached to a methylphenyl ring and an oxan-2-yl group attached to an acetamide moiety
Properties
IUPAC Name |
N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-17-15-10-12(2)7-8-14(15)18-16(19)11-13-6-4-5-9-20-13/h7-8,10,13,17H,3-6,9,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKUKVBXEGOZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C)NC(=O)CC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Intermediate: The starting material, 2-(ethylamino)-4-methylphenol, is reacted with oxan-2-yl chloride in the presence of a base such as triethylamine to form the intermediate 2-(ethylamino)-4-methylphenyl oxan-2-yl ether.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form the corresponding nitroso or nitro derivative.
Reduction: The oxan-2-yl group can be reduced to form the corresponding alcohol.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological macromolecules, while the oxan-2-yl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(ethylamino)-4-methylphenyl]acetamide: Lacks the oxan-2-yl group, which may affect its solubility and reactivity.
N-[2-(methylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide: Contains a methylamino group instead of an ethylamino group, which may influence its binding affinity and biological activity.
Uniqueness
N-[2-(ethylamino)-4-methylphenyl]-2-(oxan-2-yl)acetamide is unique due to the presence of both the ethylamino and oxan-2-yl groups, which confer specific chemical and biological properties. These groups can enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
